3-(2-Ethoxyanilino)naphthalen-2-ol
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Overview
Description
3-(2-Ethoxyanilino)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring system substituted with an ethoxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyanilino)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with 2-ethoxyaniline. One common method is the diazonium coupling reaction, where naphthalen-2-ol is first converted to its diazonium salt, which then reacts with 2-ethoxyaniline under controlled conditions . The reaction is usually carried out in an alkaline medium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazonium coupling reactions, where the reactants are mixed in large reactors under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyanilino)naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(2-Ethoxyanilino)naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyanilino)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol:
1-Naphthol: Another isomer of naphthol, differing in the position of the hydroxyl group on the naphthalene ring.
Azo Dyes: Compounds derived from naphthalen-2-ol through diazonium coupling reactions.
Uniqueness
3-(2-Ethoxyanilino)naphthalen-2-ol is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthol derivatives may not be as effective .
Properties
CAS No. |
116058-29-8 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-(2-ethoxyanilino)naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18-10-6-5-9-15(18)19-16-11-13-7-3-4-8-14(13)12-17(16)20/h3-12,19-20H,2H2,1H3 |
InChI Key |
BZGHJSXYXGACDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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